molecular formula C17H16N6O3 B2909133 (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide CAS No. 478313-22-3

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide

Cat. No.: B2909133
CAS No.: 478313-22-3
M. Wt: 352.354
InChI Key: KOZOYKMOVNMJRP-PDGQHHTCSA-N
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Description

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide is a synthetic organic compound that features a benzotriazole moiety and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide typically involves the following steps:

    Formation of Benzotriazole Derivative: The benzotriazole moiety can be introduced through a nucleophilic substitution reaction.

    Condensation Reaction: The nitrophenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzotriazole moieties are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of polymers and other advanced materials.

Biology and Medicine

    Drug Development: The nitrophenyl group is a common pharmacophore in drug design, potentially leading to compounds with antimicrobial or anticancer properties.

    Biochemical Research: Used as probes or inhibitors in biochemical assays.

Industry

    Corrosion Inhibitors: Benzotriazole derivatives are known for their corrosion-inhibiting properties.

    Dyes and Pigments: The nitrophenyl group can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The benzotriazole moiety can chelate metal ions, which is useful in catalysis and corrosion inhibition.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with similar corrosion-inhibiting properties.

    4-Nitroaniline: Contains the nitrophenyl group and is used in dye synthesis.

    N-(4-Nitrophenyl)benzamide: Similar structure but lacks the benzotriazole moiety.

Uniqueness

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide is unique due to the combination of the benzotriazole and nitrophenyl groups, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-(benzotriazol-1-yl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-12(13-6-8-14(9-7-13)23(25)26)18-20-17(24)10-11-22-16-5-3-2-4-15(16)19-21-22/h2-9H,10-11H2,1H3,(H,20,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZOYKMOVNMJRP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478313-22-3
Record name 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-(4-NITROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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